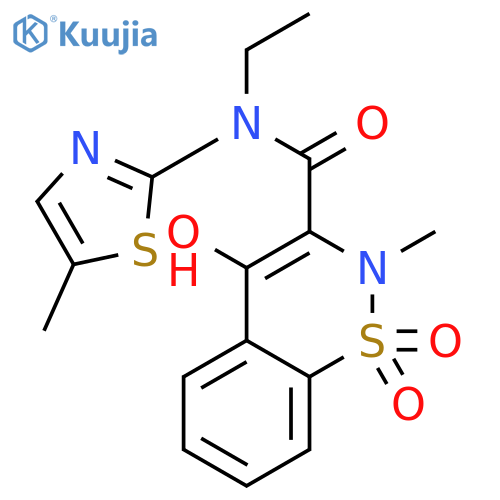Cas no 881399-30-0 (Amido Ethyl Meloxicam (Meloxicam Impurity))
アミドエチルメロキシカム(Meloxicam Impurity)は、非ステロイド性抗炎症薬(NSAID)であるメロキシカムの関連物質です。この化合物は、メロキシカムの合成過程や代謝研究において重要な参照物質として利用されます。高純度で安定した品質を有し、分析用標準品としての信頼性が高いことが特徴です。特に、HPLCやLC-MSなどの分析手法におけるキャリブレーションやメソッドバリデーションに適しています。その化学的特性により、メロキシカムの不純物プロファイルの解明や製剤の品質管理に貢献します。

881399-30-0 structure
商品名:Amido Ethyl Meloxicam (Meloxicam Impurity)
CAS番号:881399-30-0
MF:C16H17N3O4S2
メガワット:379.453881025314
CID:710281
Amido Ethyl Meloxicam (Meloxicam Impurity) 化学的及び物理的性質
名前と識別子
-
- 2H-1,2-Benzothiazine-3-carboxamide,N-ethyl-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-, 1,1-dioxide
- Amido Ethyl Meloxicam (Meloxicam Impurity)
- 2H-1,2-Benzothiazine-3-carboxamide,N-ethyl-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-, 1,1-d...
- N-ethyl-4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ<sup>6</sup>,2-benzothiazine-3-carboxamide
- Meloxicam Impurity
-
計算された属性
- せいみつぶんしりょう: 379.066048g/mol
- ひょうめんでんか: 0
- XLogP3: 3.6
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 回転可能化学結合数: 3
- どういたいしつりょう: 379.066048g/mol
- 単一同位体質量: 379.066048g/mol
- 水素結合トポロジー分子極性表面積: 127Ų
- 重原子数: 25
- 複雑さ: 673
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.501
- ふってん: 544.072°C at 760 mmHg
- フラッシュポイント: 282.845°C
- 屈折率: 1.679
- PSA: 127.43000
- LogP: 3.38400
Amido Ethyl Meloxicam (Meloxicam Impurity) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A576780-50mg |
Amido Ethyl Meloxicam (Meloxicam Impurity) |
881399-30-0 | 50mg |
$ 1499.00 | 2023-09-08 | ||
| TRC | A576780-2.5mg |
Amido Ethyl Meloxicam (Meloxicam Impurity) |
881399-30-0 | 2.5mg |
$ 121.00 | 2023-09-08 | ||
| TRC | A576780-5mg |
Amido Ethyl Meloxicam (Meloxicam Impurity) |
881399-30-0 | 5mg |
$ 190.00 | 2023-09-08 |
Amido Ethyl Meloxicam (Meloxicam Impurity) 関連文献
-
2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
881399-30-0 (Amido Ethyl Meloxicam (Meloxicam Impurity)) 関連製品
- 71125-38-7(Meloxicam)
- 11121-32-7(Meloxicam)
- 34042-85-8(Sudoxicam)
- 24683-26-9(Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide)
- 892395-41-4(Amido Methyl Meloxicam (Meloxicam Impurity))
- 113913-36-3(3,4-Dihydro-4-hydroxy-2-methyl-2H-1,1-dioxide-1,2-benzothiazine-3-carboxylic Acid Ethyl Ester)
- 130262-92-9(5’-Hydroxymethyl 5’-Desmethyl Meloxicam)
- 118854-48-1(Isopropyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (Piroxicam Impurity L))
- 137-58-6(Lidocaine)
- 130262-93-0(5’-Carboxy Meloxicam)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
